molecular formula C₄₄H₄₂N₆O₃ B1154149 N-Trityl Ethyl Olmesartan Acid

N-Trityl Ethyl Olmesartan Acid

Cat. No.: B1154149
M. Wt: 702.84
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Trityl Ethyl Olmesartan Acid (CAS: 172875-59-1) is a critical intermediate in the synthesis of Olmesartan Medoxomil, a potent angiotensin II receptor blocker used to treat hypertension. Its molecular formula is C₄₅H₄₄N₆O₃, with a molecular weight of 716.87 g/mol . Structurally, it consists of a trityl (triphenylmethyl) protective group attached to the tetrazole moiety of the Olmesartan backbone, along with an ethyl ester functional group (SMILES: CCCc1nc(c(C(=O)OCC)n1Cc2ccc(cc2)c3ccccc3c4nnn(n4)C(c5ccccc5)(c6ccccc6)c7ccccc7)C(C)(C)O) . The trityl group enhances stability during synthesis, preventing unwanted side reactions .

Properties

Molecular Formula

C₄₄H₄₂N₆O₃

Molecular Weight

702.84

Synonyms

4-(2-Hydroxybutan-2-yl)-2-propyl-1-((2’-(2-trityl-2H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Intermediates

N-Trityl Olmesartan-d6 Ethyl Ester
  • Role : Isotopically labeled intermediate for analytical standardization.
  • Structure : Deuterated at six positions (C₄₅H₃₈D₆N₆O₃), increasing molecular weight to 722.91 g/mol .
  • Application : Used as an internal standard in mass spectrometry to quantify Olmesartan Medoxomil and related impurities .
Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-Imidazole-5-Carboxylate
  • CAS : 144689-93-0.
  • Role : Precursor in the synthesis of N-Trityl Ethyl Olmesartan Acid.
  • Structure : Lacks the trityl and biphenyl-tetrazole moieties, representing an earlier synthetic intermediate .

Impurities and By-Products

Dehydro N2-Triphenylmethyl Olmesartan Ethyl Ester
  • CAS : 172875-70-4.
  • Structure : Features a 1-methylethenyl group instead of the hydroxyl-containing substituent, reducing molecular weight to 698.85 g/mol (C₄₅H₄₂N₆O₂) .
  • Formation : Generated via dehydration during synthesis, highlighting the sensitivity of the hydroxyl group to reaction conditions .
Regioisomeric Dimedoxomil Impurities
  • Formation : Result from unintended O- or N-alkylation during medoxomil ester synthesis, leading to structural isomers with altered pharmacological properties .

Functional Derivatives

Trityl Olmesartan Medoxomil
  • CAS : 1020157-01-0.
  • Role : Advanced intermediate closer to the final API (Active Pharmaceutical Ingredient).
  • Structure : Contains the medoxomil ester group instead of ethyl ester, enabling prodrug activation .

Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 172875-59-1 C₄₅H₄₄N₆O₃ 716.87 Trityl-protected tetrazole, ethyl ester
Dehydro N2-Triphenylmethyl Olmesartan 172875-70-6 C₄₅H₄₂N₆O₂ 698.85 1-Methylethenyl group, no hydroxyl
N-Trityl Olmesartan-d6 Ethyl Ester C₄₅H₃₈D₆N₆O₃ 722.91 Deuterated for analytical use
Ethyl 4-(1-Hydroxy...) 144689-93-0 C₁₃H₂₀N₂O₄* Early-stage imidazole intermediate

*Estimated formula based on synthesis pathway .

Q & A

Q. What is the role of N-Trityl Ethyl Olmesartan Acid in the synthesis of sartan-class antihypertensive agents?

this compound (CAS 761404-85-7) serves as a critical intermediate in synthesizing olmesartan medoxomil and related sartan-class drugs. The trityl (triphenylmethyl) group acts as a protective moiety for the tetrazole ring during synthesis, preventing unwanted side reactions and improving solubility in organic solvents. This intermediate is formed during the alkylation of olmesartan acid with medoxomil chloride, where careful control of reaction conditions (e.g., pH, temperature) is required to minimize regioisomeric impurities . Post-synthesis, the trityl group is removed via acid hydrolysis to yield the active pharmaceutical ingredient (API).

Q. Which analytical techniques are recommended for quantifying this compound and its intermediates?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method. Key parameters include:

  • Mobile phase : Acetonitrile and phosphate buffer (pH 2.4) in a 40:60 ratio, with triethylamine as a modifier to enhance peak resolution .
  • Internal standard : p-Hydroxybenzoic acid isobutyl ester for peak normalization .
  • Validation : Ensure ≤0.5% relative standard deviation (RSD) for reproducibility and 98.5–101.5% accuracy in quantification . Mass spectrometry (LC-MS) is used for structural confirmation, particularly to differentiate regioisomers (e.g., O- vs. N-alkylated products) .

Q. How can researchers ensure the stability of this compound during storage and handling?

Stability studies recommend:

  • Storage : -20°C in airtight, light-resistant containers to prevent hydrolysis of the trityl group .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation. Thermal gravimetric analysis (TGA) shows decomposition above 150°C, necessitating temperature-controlled environments .
  • Monitoring : Periodic HPLC analysis to detect degradation products, such as olmesartan acid (CAS 144689-24-7) .

Advanced Research Questions

Q. What strategies mitigate the formation of regioisomeric impurities during alkylation steps in this compound synthesis?

Regioisomers arise from competing O- and N-alkylation of olmesartan acid. Mitigation strategies include:

  • Reaction optimization : Use polar aprotic solvents (e.g., DMF) at 0–5°C to favor N-alkylation .
  • Catalytic control : Introduce phase-transfer catalysts like tetrabutylammonium bromide to enhance selectivity .
  • Purification : Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) to isolate the desired N-alkylated product .

Q. How do trityl protecting groups influence the physicochemical properties of this compound compared to deprotected analogs?

The trityl group increases molecular weight by 243.3 g/mol and alters logP (octanol-water partition coefficient) from 2.1 (olmesartan acid) to 4.9, enhancing lipid solubility. This facilitates purification via silica gel chromatography. However, the bulky trityl moiety reduces crystallinity, necessitating amorphous solid dispersion techniques for formulation . Deprotection via HCl in methanol restores the hydrophilic tetrazole ring, critical for angiotensin II receptor binding .

Q. What in vitro models evaluate the angiotensin II receptor antagonism of olmesartan derivatives, including this compound?

  • Radioligand binding assays : Use HEK-293 cells expressing human AT1 receptors. IC50 values for this compound are typically 10–100 nM, compared to 0.3 nM for olmesartan medoxomil, due to steric hindrance from the trityl group .
  • Functional assays : Measure inhibition of angiotensin II-induced vasoconstriction in rat aortic rings. Pre-incubation with N-Trityl Ethyl Ollesartan Acid shows partial activity (30–50% inhibition at 1 µM), confirming its role as a prodrug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.